molecular formula C16H13NO3S B2610531 1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde CAS No. 146384-54-5

1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde

Cat. No.: B2610531
CAS No.: 146384-54-5
M. Wt: 299.34
InChI Key: HLEBZLRXCJWYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde” is a chemical compound with the CAS Number: 146384-54-5 . It has a molecular weight of 299.35 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C16H13NO3S . The InChI code for this compound is 1S/C16H13NO3S/c1-12-6-8-15(9-7-12)21(19,20)17-14(11-18)10-13-4-2-3-5-16(13)17/h2-11H,1H3 .


Physical and Chemical Properties Analysis

The melting point of “this compound” is reported to be between 136-137 degrees Celsius .

Scientific Research Applications

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Indolylarylsulfones, including derivatives of “1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde,” have been recognized for their potent activity against human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. Research focusing on the structure-activity relationship has shown improvements in the profile of sulfone L-737,126, indicating promising drug candidates for AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

Indole Synthesis and Chemical Interactions

The compound is involved in the synthesis of indoles, a critical process in organic chemistry with applications spanning from pharmaceuticals to materials science. Indole and its derivatives are pivotal in the development of new methods for constructing complex organic molecules. This review on indole synthesis offers a classification of methods, highlighting the importance of the indole structure in the development of new chemical entities with potential pharmaceutical applications (Taber & Tirunahari, 2011).

Advancements in Organic Synthesis

The chemical structure of “this compound” plays a role in the exploration of nitrile-stabilized carbanions for carbon-carbon bond formation, a fundamental process in organic synthesis. This research highlights its utility in generating a diverse array of chemical compounds, underpinning the synthesis of pharmaceuticals, agrochemicals, and organic materials (Arseniyadis, Kyler, & Watt, 1984).

Knoevenagel Condensation in Anticancer Agents

This compound's derivatives have been employed in Knoevenagel condensation reactions, leading to the development of molecules with significant anticancer activity. Research underscores the versatility of the Knoevenagel condensation in generating compounds that target a range of cancer types, demonstrating the compound's role in the advancement of cancer therapeutics (Tokala, Bora, & Shankaraiah, 2022).

Safety and Hazards

This compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-12-6-8-15(9-7-12)21(19,20)17-14(11-18)10-13-4-2-3-5-16(13)17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEBZLRXCJWYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.